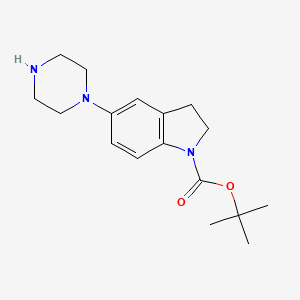
Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and an indoline core, making it a versatile molecule for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indoline core.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using a catalytic amount of an acid such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the indoline core is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized indoline derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Substituted indoline or piperazine derivatives.
Applications De Recherche Scientifique
Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
- Tert-butyl 1-indolecarboxylate
- 1-Boc-4-(4-formylphenyl)piperazine
Uniqueness
Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H25N3O2 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
tert-butyl 5-piperazin-1-yl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-9-6-13-12-14(4-5-15(13)20)19-10-7-18-8-11-19/h4-5,12,18H,6-11H2,1-3H3 |
Clé InChI |
CGNIPFBHWHMTGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



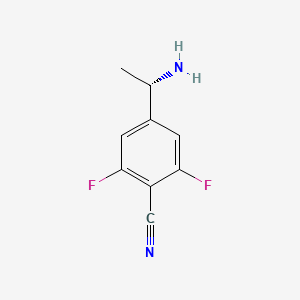
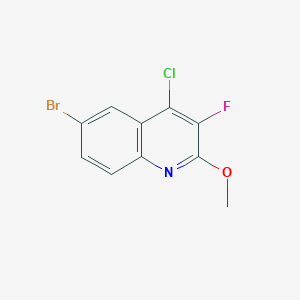

![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)


![3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13030829.png)
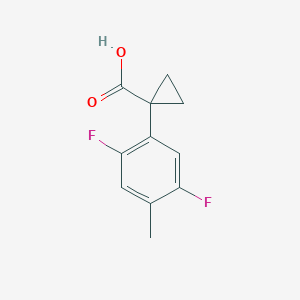
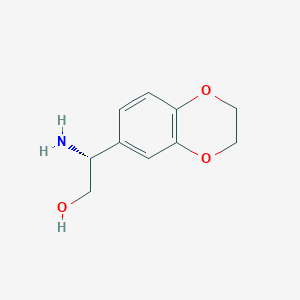
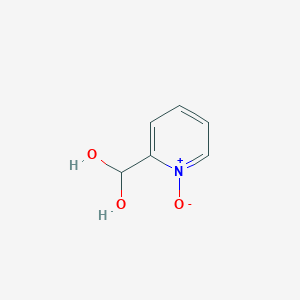
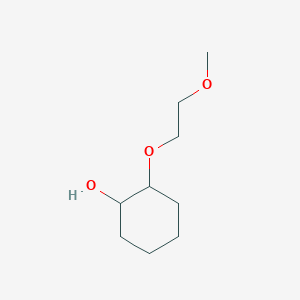
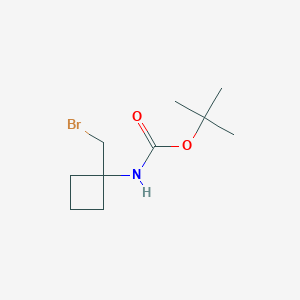
![1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13030847.png)
